REACTION_SMILES
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[CH3:19][CH:20]([OH:21])[CH3:22].[N:23]([O-:24])=[O:25].[NH2:6][c:7]1[c:8]([C:9]#[N:10])[cH:11][c:12]([N+:16](=[O:17])[O-:18])[cH:13][c:14]1[Cl:15].[Na+:26].[OH2:27].[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[cH:7]1[c:8]([C:9]#[N:10])[cH:11][c:12]([N+:16](=[O:17])[O-:18])[cH:13][c:14]1[Cl:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc([N+](=O)[O-])cc(Cl)c1N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Type
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product
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Smiles
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N#Cc1cc(Cl)cc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |